

Computational Chemistry Analysis of (2R)-2-(Methoxymethyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: (2R)-2-(Methoxymethyl)morpholine

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the computational chemistry data and methodologies relevant to the study of **(2R)-2-(Methoxymethyl)morpholine**. While specific in-depth computational studies on this particular enantiomer are not extensively available in public literature, this document aggregates available computed data for the corresponding (2S) enantiomer and outlines the standard computational protocols applied to similar morpholine derivatives. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the molecule's conformational preferences, electronic properties, and potential interactions. The guide is structured to present quantitative data in a clear, tabular format, detail experimental and computational protocols, and provide visual representations of computational workflows.

Introduction

(2R)-2-(Methoxymethyl)morpholine is a heterocyclic organic compound belonging to the morpholine class. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Computational chemistry provides a powerful lens through which to understand the three-dimensional structure, stability, and reactivity of such molecules, which is critical for rational drug design and development.

This guide focuses on the computational characterization of **(2R)-2-(Methoxymethyl)morpholine**. Due to a scarcity of published computational studies specifically on the (2R) enantiomer, this document presents computed data for the (2S)-2-(methoxymethyl)morpholine isomer as a reference, sourced from the PubChem database.^[2] Furthermore, it details the established computational methodologies used for analyzing related morpholine compounds, providing a framework for future in silico studies.

Molecular Properties and Computed Data

The fundamental physicochemical properties of a molecule are crucial for predicting its behavior in biological systems. The following tables summarize the computed properties for (2S)-2-(methoxymethyl)morpholine, which are expected to be identical for the (2R) enantiomer, with the exception of properties related to chirality.

Table 1: General and Computed Physical/Chemical Properties of (2S)-2-(Methoxymethyl)morpholine^[2]

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO ₂	PubChem
Molecular Weight	131.17 g/mol	PubChem
Exact Mass	131.094628657 Da	PubChem
XLogP3-AA	-0.7	PubChem
Topological Polar Surface Area	30.5 Å ²	PubChem
Heavy Atom Count	9	PubChem
Complexity	77.5	PubChem
Rotatable Bond Count	2	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem

Table 2: Computed Descriptors for (2S)-2-(Methoxymethyl)morpholine^[2]

Descriptor	Value
IUPAC Name	(2S)-2-(methoxymethyl)morpholine
InChI	InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m0/s1
InChIKey	ZPELJYYPPKJKBE-LURJTMIESA-N
Canonical SMILES	<chem>COC[C@H]1CNCCO1</chem>

Computational Methodologies

Detailed computational studies on morpholine derivatives typically employ a range of quantum chemical methods to elucidate their structural and electronic properties. The following protocols are based on methodologies reported for similar compounds and represent a standard approach for the computational analysis of **(2R)-2-(Methoxymethyl)morpholine**.

Conformational Analysis

The conformational landscape of the morpholine ring is a key determinant of its biological activity. The chair conformation is generally the most stable.

- Protocol: A common approach involves an initial conformational search using molecular mechanics force fields (e.g., MMFF94s). The resulting low-energy conformers are then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT). A widely used functional and basis set combination for such organic molecules is B3LYP/6-31G(d,p). The absence of imaginary frequencies in the output confirms that the optimized structures are true minima on the potential energy surface. The global minimum conformation is identified as the one with the lowest electronic energy. This methodology was successfully applied to determine the global minimum conformation of a related morpholine derivative.[\[3\]](#)

Spectroscopic and Electronic Property Calculations

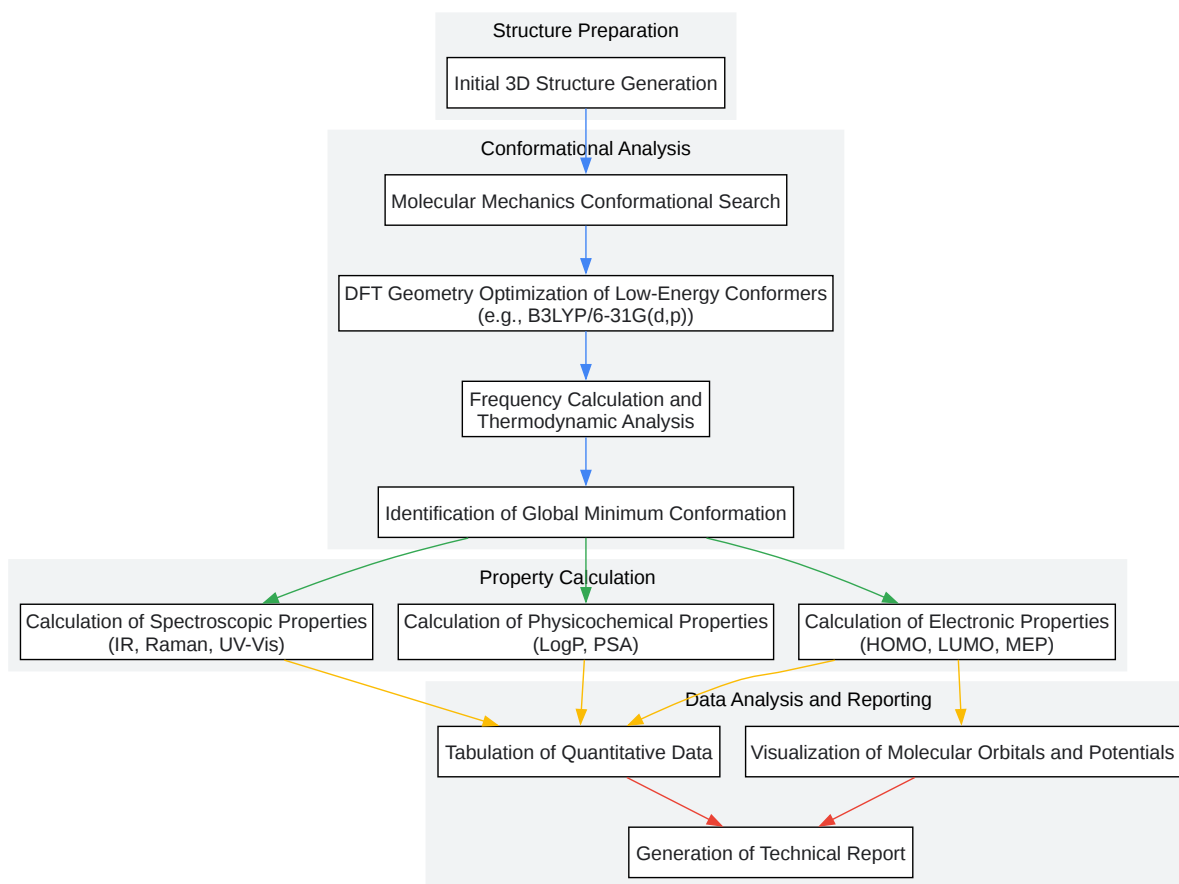
Computational methods can predict spectroscopic properties and provide insights into the electronic structure of a molecule.

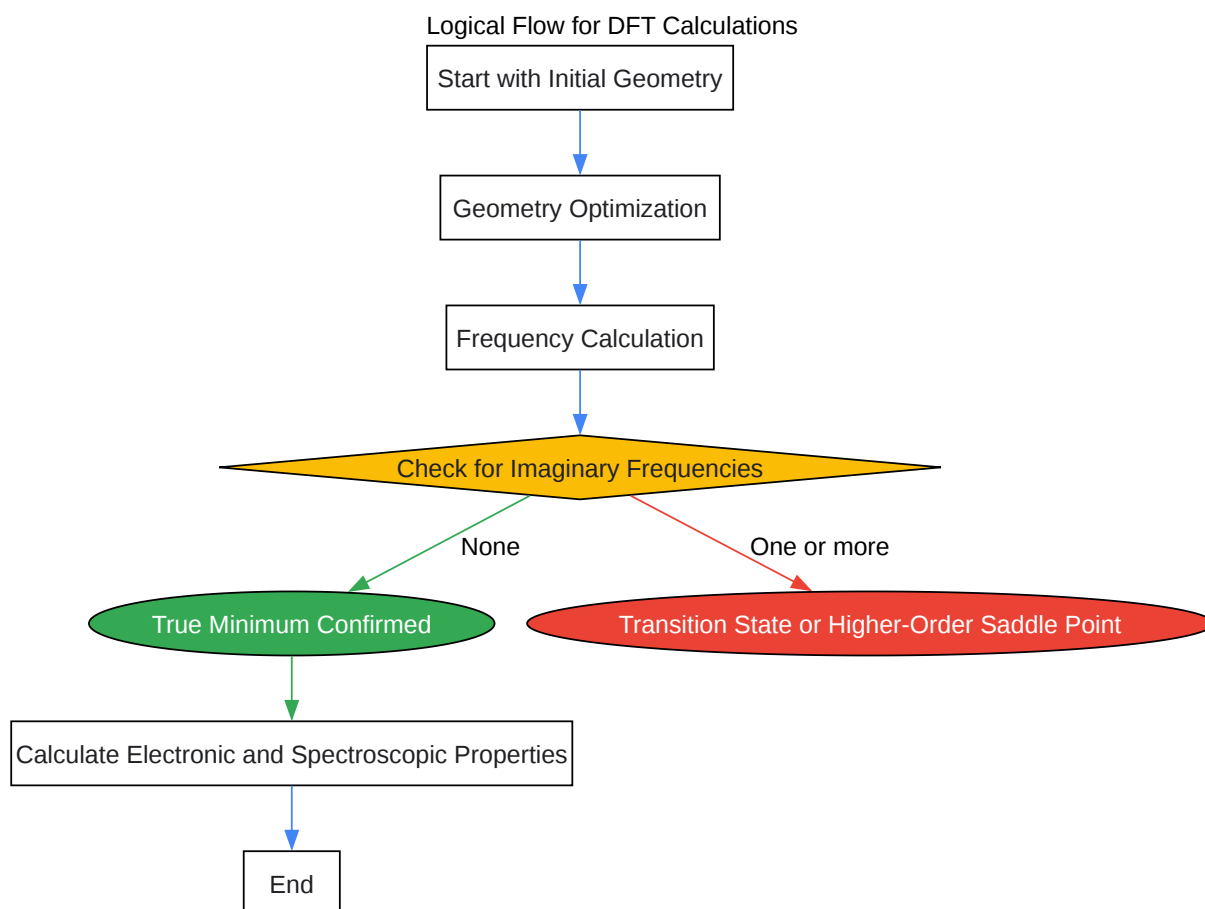
- Protocol: Following geometry optimization, vibrational frequencies (FT-IR and Raman spectra) can be calculated at the same level of theory (e.g., B3LYP/6-31++G(d,p)).^[4]^[5] Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), can also be computed. Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra.^[6] These calculations provide valuable data that can be correlated with experimental findings.

Visualization of Computational Workflows

The following diagrams illustrate the typical workflows for the computational analysis of a small molecule like **(2R)-2-(Methoxymethyl)morpholine**.

Computational Chemistry Workflow for (2R)-2-(Methoxymethyl)morpholine





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